molecular formula C6H8O3 B3028577 4-Hydroxy-5,5-dimethylfuran-2(5H)-one CAS No. 22621-30-3

4-Hydroxy-5,5-dimethylfuran-2(5H)-one

Cat. No.: B3028577
CAS No.: 22621-30-3
M. Wt: 128.13
InChI Key: DQOQTAIZIDYCLB-UHFFFAOYSA-N
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Description

4-Hydroxy-5,5-dimethylfuran-2(5H)-one is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a hydroxy group at the 4-position and two methyl groups at the 5-position

Scientific Research Applications

4-Hydroxy-5,5-dimethylfuran-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of flavor and fragrance compounds due to its unique aroma profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5,5-dimethylfuran-2(5H)-one can be achieved through several methods:

    Oxidation of 5,5-dimethylfuran-2(5H)-one: This method involves the oxidation of 5,5-dimethylfuran-2(5H)-one using an oxidizing agent such as hydrogen peroxide or potassium permanganate under controlled conditions to introduce the hydroxy group at the 4-position.

    Cyclization of 4-hydroxy-2,2-dimethylbutanoic acid: This method involves the cyclization of 4-hydroxy-2,2-dimethylbutanoic acid under acidic conditions to form the furan ring structure.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5,5-dimethylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be further oxidized to form a carbonyl group, resulting in the formation of 5,5-dimethylfuran-2,4-dione.

    Reduction: The compound can be reduced to form 4-hydroxy-5,5-dimethylfuran-2(5H)-ol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 5,5-Dimethylfuran-2,4-dione.

    Reduction: 4-Hydroxy-5,5-dimethylfuran-2(5H)-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5,5-dimethylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan ring structure also contributes to its reactivity and potential biological effects.

Comparison with Similar Compounds

4-Hydroxy-5,5-dimethylfuran-2(5H)-one can be compared with other similar compounds, such as:

    5-Hydroxy-2-methylfuran-3(2H)-one: Similar structure but with different substitution patterns, leading to different chemical and biological properties.

    4-Hydroxy-2,5-dimethylfuran-3(2H)-one: Another furan derivative with distinct reactivity and applications.

Properties

IUPAC Name

4-hydroxy-5,5-dimethylfuran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-6(2)4(7)3-5(8)9-6/h3,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOQTAIZIDYCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=CC(=O)O1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286498
Record name 4-Hydroxy-5,5-dimethyl-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22621-30-3
Record name 4-Hydroxy-5,5-dimethyl-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22621-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-5,5-dimethyl-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 5,5-dimethyl-4-pyrrolidin-1-ylfuran-2(5H)-one (535 mg) in a mixture of MeOH (2 mL) and 5M HCl (8 mL) was heated at 88° C. for 2 hours. The mixture was cooled to room temp., extracted with CHCl3 (10×15 mL), combined, dried over Na2SO4, and evaporated to dryness to give 4-hydroxy-5,5-dimethyl-5H-furan-2-one as light brown solid. Yield: 359 mg, 95%.
Quantity
535 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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